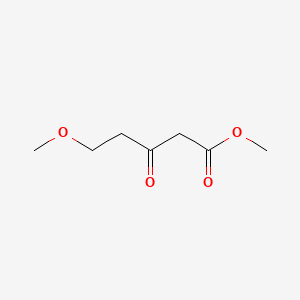
4-Fluoro-2,6-dimethylaniline
Übersicht
Beschreibung
The compound 4-Fluoro-2,6-dimethylaniline is a fluorinated aromatic amine with potential applications in various fields of chemistry and materials science. It is structurally characterized by the presence of a fluorine atom and two methyl groups attached to an aniline ring. This structure is a key building block in the synthesis of more complex molecules, such as polyimides and organic cation hydrogensulfates, which have been explored for their unique physical and chemical properties.
Synthesis Analysis
The synthesis of derivatives of 4-Fluoro-2,6-dimethylaniline has been reported in the literature. For instance, a monomer containing a perfluorobiphenyl group with two 2,6-dimethylaniline units connected by an ether bond, referred to as 8FBPODMA, was synthesized for the development of highly-fluorinated colorless polyimides . Additionally, N-protected 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry, have been synthesized from 4-hydroxyproline using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, showcasing the versatility of fluorinated synthons .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Fluoro-2,6-dimethylaniline has been elucidated using techniques such as single crystal X-ray diffraction analysis. For example, the molecular structures of 2-fluoroanilinium and 2,6-dimethylanilinium hydrogensulfates were determined, revealing that they crystallize in the monoclinic space group with distinct stacking patterns of organic and inorganic layers in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of 4-Fluoro-2,6-dimethylaniline derivatives is highlighted by their ability to form various compounds through different reaction pathways. The 4-fluoropyrrolidine-2-carbonyl fluorides, for instance, were converted to a range of intermediates such as amides, esters, and nitriles, demonstrating the compound's utility in synthetic chemistry . The reaction of 2,6-dimethylaniline with acidic aqueous solutions to form organic cation hydrogensulfates further exemplifies the diverse chemical reactions that these molecules can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 4-Fluoro-2,6-dimethylaniline are noteworthy. The polyimides synthesized from 8FBPODMA exhibit high optical transparency, with more than 80% transparency at 500 nm, and possess good thermal properties, with decomposition temperatures ranging from 507 to 527°C and glass transition temperatures between 280 and 345°C. The high fluorine content of these polymers contributes to their low refractive indices and birefringence, making them suitable for optical applications . The physicochemical properties of the organic cation hydrogensulfates were also characterized by solid-state NMR and infrared spectroscopy, with electronic properties such as HOMO and LUMO energies determined to provide insight into their potential applications .
Wissenschaftliche Forschungsanwendungen
1. DNA Adduct Formation and Mutagenicity
4-Fluoro-2,6-dimethylaniline (FDMA) has been studied for its potential to form DNA adducts and its mutagenicity. Researchers synthesized and compared the mutagenicity of various compounds, including N-hydroxy-4-fluoro-2,6-dimethylaniline, in bacterial strains. The results suggested that multiple adducts contribute to base substitution mutations and frameshift mutations detected by these strains, indicating the compound's potential for DNA interaction and mutagenicity (Marques et al., 2002).
2. Photo-Induced Intramolecular Charge Transfer
FDMA has been the subject of studies investigating its electronic transitions and excited-state dynamics. One study utilized ultrafast time-resolved spectroscopic experiments and ab initio computational studies to explore the mechanism of photo-induced intramolecular charge transfer (ICT) in FDMA. This research is significant for understanding the photophysical properties of FDMA and its potential applications in molecular electronics and photonics (Fujiwara et al., 2013).
3. Environmental Degradation Studies
The degradation of 2,6-dimethylaniline, a closely related compound to FDMA, by the Fenton process has been extensively studied. This research provides insights into the reaction conditions that affect the removal efficiency of such compounds, which is crucial for environmental remediation and understanding the fate of FDMA in natural environments (Masomboon et al., 2009).
4. Fluorescence Behavior Analysis
Another study focused on the fluorescence behavior of FDMA, using quantum chemical methods such as time-dependent density functional theory. This research helps in understanding the electronic properties of FDMA and its potential use in fluorescence-based applications (Bohnwagner & Dreuw, 2017).
Safety and Hazards
4-Fluoro-2,6-dimethylaniline is classified as potentially harmful if swallowed, and it may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
4-fluoro-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNDLCBMLBACDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362791 | |
| Record name | 4-fluoro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2,6-dimethylaniline | |
CAS RN |
392-70-1 | |
| Record name | 4-Fluoro-2,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 392-70-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)


![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)




